

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxysilatrane

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Compound of Interest

Compound Name: Ethoxysilatrane

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1-ethoxysilatrane**, a key intermediate in the development of various silicon-based compounds with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of 1-Ethoxysilatrane

1-Ethoxysilatrane is commonly synthesized through the transesterification reaction of triethanolamine with a silicon alkoxide, typically tetraethoxysilane (TEOS). This reaction is often catalyzed by a base, such as potassium hydroxide.

Experimental Protocol: Synthesis of 1-Ethoxysilatrane

Materials:

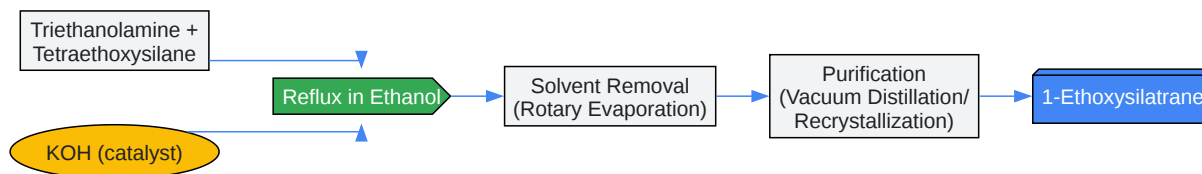
- Triethanolamine ($\text{N}(\text{CH}_2\text{CH}_2\text{OH})_3$)
- Tetraethoxysilane ($\text{Si}(\text{OC}_2\text{H}_5)_4$)
- Potassium hydroxide (KOH)
- Anhydrous ethanol ($\text{C}_2\text{H}_5\text{OH}$)

- Toluene
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Distillation apparatus
- Vacuum pump

Procedure:

- **Reaction Setup:** A solution of triethanolamine in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Catalyst Addition:** A catalytic amount of potassium hydroxide is added to the solution.
- **Reactant Addition:** Tetraethoxysilane is added dropwise to the stirred solution at room temperature.
- **Reaction:** The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.
- **Solvent Removal:** After the reaction is complete, the excess ethanol and other volatile components are removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or recrystallization from a suitable solvent, such as toluene, to yield pure 1-**ethoxysilatrane** as a white crystalline solid.

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of 1-**ethoxysilatrane**.

Characterization of 1-Ethoxysilatrane

The structure and purity of the synthesized 1-**ethoxysilatrane** are confirmed using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-**ethoxysilatrane** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

Table 1: ^1H and ^{13}C NMR Spectral Data for 1-**Ethoxysilatrane**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~1.2	Triplet	-O-CH ₂ -CH ₃
	~2.8	Triplet	N-(CH ₂ -CH ₂ -O) ₃
	~3.8	Quartet	-O-CH ₂ -CH ₃
	~3.9	Triplet	N-(CH ₂ -CH ₂ -O) ₃
^{13}C	~18	-	-O-CH ₂ -CH ₃
	~51	-	N-(CH ₂ -CH ₂ -O) ₃
	~57	-	N-(CH ₂ -CH ₂ -O) ₃
	~58	-	-O-CH ₂ -CH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the 1-ethoxysilatrane molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Table 2: Characteristic FTIR Absorption Bands for 1-Ethoxysilatrane

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2970-2850	C-H stretch	Aliphatic
~1100	Si-O-C stretch	Silatrane cage
~1050	C-O stretch	Ethoxy group
~780	Si-O stretch	Silatrane cage
~580	N → Si coordination	Transannular bond

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 1-**ethoxysilatrane** and to study its fragmentation pattern, which can provide further structural confirmation. The predicted monoisotopic mass of 1-**ethoxysilatrane** is 219.0927 g/mol .[\[1\]](#)

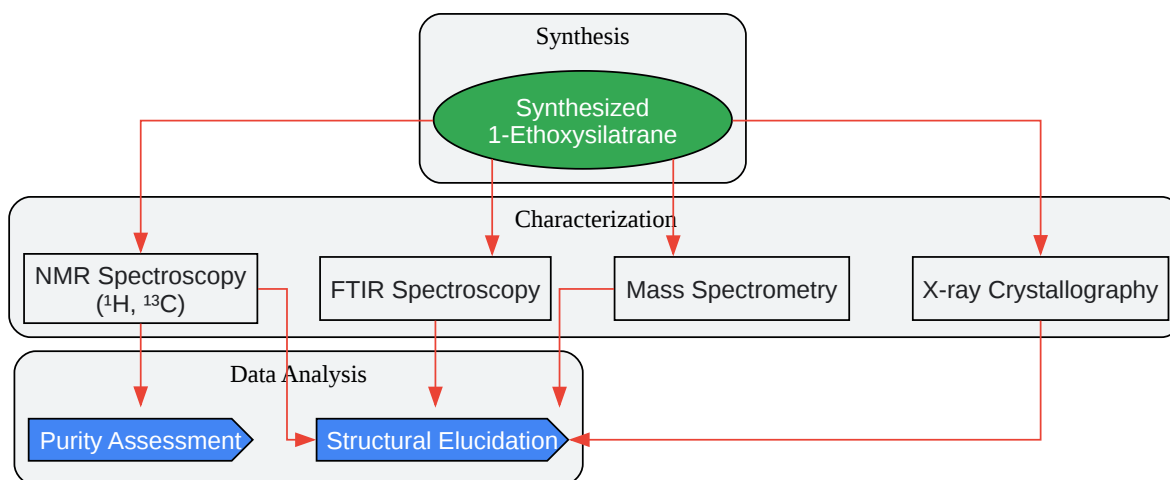
Table 3: Predicted m/z Values for 1-**Ethoxysilatrane** Adducts[\[1\]](#)

Adduct	m/z
[M+H] ⁺	220.09996
[M+Na] ⁺	242.08190
[M+NH ₄] ⁺	237.12650
[M+K] ⁺	258.05584

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like 1-**ethoxysilatrane**. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the characteristic trigonal-bipyramidal coordination around the silicon atom and the presence of the transannular dative bond between the nitrogen and silicon atoms.

Diagram of the Characterization Workflow:



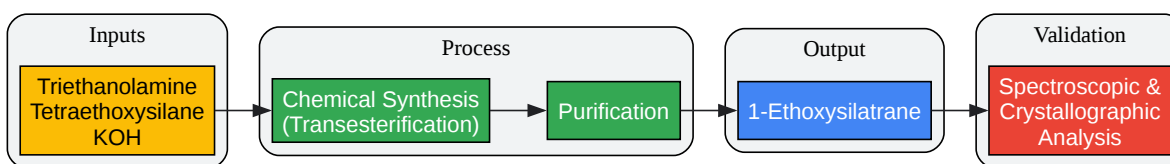
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Caption: Workflow for the characterization of 1-**ethoxysilatrane**.

Signaling Pathways and Logical Relationships

The synthesis of 1-**ethoxysilatrane** involves a clear logical progression from starting materials to the final, characterized product.

Diagram of the Logical Relationship in Synthesis and Characterization:



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Caption: Logical flow from reactants to validated product.

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References

- 1. PubChemLite - 1-ethoxysilatrane (C₈H₁₇NO₄Si) [pubchemlite.lcsb.uni.lu]
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